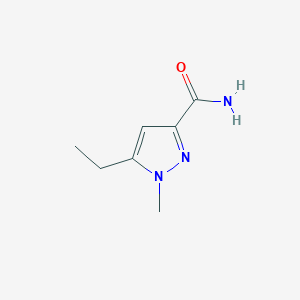

5-ethyl-1-methyl-1H-pyrazole-3-carboxamide

Overview

Description

5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide is a pyrazole-based small molecule characterized by a carboxamide group at the 3-position, an ethyl substituent at the 5-position, and a methyl group at the 1-position of the pyrazole ring.

Mechanism of Action

Target of Action

Many pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound and any functional groups it may possess.

Mode of Action

Pyrazole derivatives often work by binding to their target and modulating its activity . This can involve inhibiting an enzyme, activating a receptor, or blocking an ion channel, among other possibilities.

Biochemical Pathways

The exact pathways affected would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how readily the compound is absorbed, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific conditions .

Biological Activity

5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory effects. For instance, this compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study reported that derivatives of pyrazole demonstrated IC50 values for COX inhibition significantly lower than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .

| Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) |

|---|---|---|

| This compound | 5.40 | 0.01 |

| Celecoxib | N/A | 22 |

| Indomethacin | N/A | N/A |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have shown that this compound exhibits antiproliferative activity against lung, breast, and colorectal cancer cells. The mechanism is believed to involve the induction of apoptosis through the modulation of key signaling pathways .

The primary mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation and pain.

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Receptor Interaction : It may also interact with various cellular receptors involved in pain signaling and inflammation.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces inflammatory markers and pain responses compared to control groups .

- Cell Culture Studies : In vitro experiments showed that treatment with this compound leads to a marked decrease in cell viability in various cancer cell lines, with IC50 values indicating potent activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is absorbed effectively when administered orally or intravenously.

- Distribution : It shows good tissue distribution, particularly in inflammatory sites.

- Metabolism : Metabolic studies indicate it undergoes hepatic metabolism with several active metabolites contributing to its pharmacological effects.

Toxicity Profile

Toxicity assessments have shown that at therapeutic doses, this compound exhibits a favorable safety profile with no significant adverse effects noted in animal models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoamides, followed by alkylation to introduce substituents. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .

- Temperature control : Maintain 60–80°C to avoid side reactions .

- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) .

For the carboxamide group, substitute ester intermediates with ammonia or amines under reflux .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer: Critical techniques include:

- ¹H NMR : Ethyl protons (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2) and N-methyl (δ 3.3–3.5 ppm) .

- IR : Amide C=O stretch (~1650 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

- ESI-MS : Molecular ion peak at m/z 167 (M+H⁺) .

Q. What are the solubility characteristics of this compound in common solvents?

Answer: Limited data exists, but analogous pyrazoles show:

- High solubility in DMSO and DMF.

- Low solubility in water; use sonication or co-solvents (e.g., 10% DMSO in water) for biological assays .

Q. How should researchers ensure compound stability during storage?

Answer: Store at -20°C in airtight, light-resistant containers. Avoid moisture and incompatible materials (e.g., strong oxidizers). Monitor degradation via HPLC .

Q. What safety precautions are essential for laboratory handling?

Answer: Although classified as non-hazardous, decomposition may release CO, NOx, or chlorinated compounds. Use fume hoods, PPE, and follow spill protocols in .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of derivatives?

Answer:

- Target selection : Prioritize enzymes like DHFR (PDB:1KMS) based on pyrazole derivatives' inhibitory activity .

- Software : Use AutoDock Vina for binding affinity calculations. Focus on H-bond interactions with active-site residues (e.g., Asp27, Lys32) .

- Validation : Cross-check with in vitro enzyme assays .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

Answer:

- Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., CYP450 interactions), and plasma protein binding .

- Prodrug design : Modify the carboxamide to enhance absorption .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Answer:

- Substituent variation : Test analogs with halogens or electron-withdrawing groups at position 5.

- Biological assays : Evaluate anti-inflammatory (COX-2 inhibition) and cytotoxicity (MTT assay) .

- QSAR modeling : Use descriptors like logP and topological polar surface area .

Q. What computational tools predict pharmacokinetic properties?

Answer:

- SwissADME : Predict bioavailability, BBB permeability, and CYP interactions.

- MetaSite : Identify potential metabolic hotspots (e.g., N-methyl oxidation) .

Q. How are crystallographic data resolved for novel derivatives?

Answer:

- Crystallization : Use slow evaporation in ethanol/water mixtures.

- Data collection : Perform single-crystal X-ray diffraction (Cu-Kα radiation).

- Refinement : Solve structures with SHELX and refine using Olex2 .

Q. Methodological Notes

- Data gaps : Ecological toxicity and soil mobility data are unavailable; conduct Daphnia magna and OECD 301 tests .

- Analytical validation : Follow ICH guidelines for HPLC method development (RSD <2%, recovery 95–105%) .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide with related pyrazole derivatives:

Key Observations:

Carboxamide vs. Methylsulfanyl groups (e.g., ) increase lipophilicity, which may enhance membrane permeability but reduce solubility.

Substituent Position :

- Substituents at the 3-position (e.g., carboxamide in the target compound vs. methylsulfanyl in ) significantly alter electronic and steric profiles, affecting reactivity and bioactivity.

Biological Activity :

- Analgesic and anti-inflammatory activities are prominent in 3-methylsulfanyl derivatives , while trifluoromethyl-pyridine hybrids (e.g., ) may offer enhanced metabolic stability.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity :

- Solubility :

Molecular Modeling and Structural Insights

- Binding Interactions: Carboxamide groups (as in the target compound) are critical for forming hydrogen bonds with biological targets, such as kinases or enzymes, compared to non-polar substituents like methylsulfanyl .

Properties

IUPAC Name |

5-ethyl-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-5-4-6(7(8)11)9-10(5)2/h4H,3H2,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWIZKIUVPKZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.